NP213 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

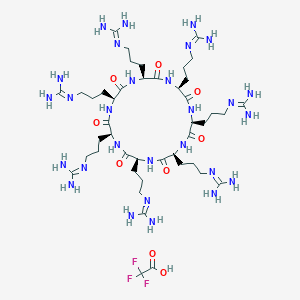

IUPAC Name |

2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84N28O7.C2HF3O2/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46;3-2(4,5)1(6)7/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63);(H,6,7)/t22-,23-,24-,25-,26-,27-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZYRRHFHWWGX-UZTLYUDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H85F3N28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NP213 TFA against Dermatophytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is primarily caused by a group of keratinophilic fungi known as dermatophytes. While several antifungal agents are available, the emergence of resistance and the quest for more effective and safer therapies necessitate the development of novel treatment modalities. This technical guide provides a comprehensive overview of the mechanism of action of NP213, a novel antifungal peptide, and compares it with the established allylamine antifungal, terbinafine (TFA). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

Core Mechanism of Action: A Tale of Two Antifungals

The antifungal activity of NP213 and terbinafine against dermatophytes stems from fundamentally different molecular interactions. NP213 exerts a rapid, fungicidal effect by directly targeting the fungal cell membrane, leading to its disruption. In contrast, terbinafine acts as a specific inhibitor of a key enzyme in the ergosterol biosynthesis pathway, ultimately compromising cell membrane integrity and leading to fungal cell death.

NP213: A Rapid Disruptor of Fungal Membranes

NP213 is a synthetic antimicrobial peptide designed to mimic the activity of endogenous host defense peptides.[1] Its primary mechanism of action is the perturbation and disruption of the fungal cytoplasmic membrane.[2] This process is initiated by the electrostatic interaction between the positively charged NP213 peptide and the negatively charged components of the fungal cell membrane.[3] This binding is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption results in the leakage of essential intracellular contents, loss of membrane potential, and ultimately, rapid cell death.[2][3] This direct action on the membrane explains the rapid fungicidal activity of NP213.[3]

Terbinafine (TFA): An Inhibitor of Ergosterol Biosynthesis

Terbinafine, an allylamine antifungal, targets a specific enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]

By inhibiting squalene epoxidase, terbinafine blocks the conversion of squalene to 2,3-oxidosqualene, a precursor of lanosterol and subsequently ergosterol.[6][7] This inhibition has a dual fungicidal effect:

-

Depletion of Ergosterol: The lack of ergosterol leads to a compromised cell membrane, increasing its permeability and disrupting cellular processes.[4][8]

-

Accumulation of Squalene: The blockage of the pathway causes the intracellular accumulation of squalene to toxic levels, which is believed to interfere with membrane function and cell wall synthesis, contributing to cell death.[6][7]

Terbinafine exhibits a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which accounts for its favorable safety profile.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of NP213 and terbinafine against various dermatophyte species.

Table 1: Minimum Inhibitory Concentrations (MIC) of NP213 against Dermatophytes

| Fungal Species | Strain | MIC (mg/L) |

| Trichophyton rubrum | NCPF 0118 | 1000 |

| Trichophyton rubrum | FF5 | 1000 |

| Trichophyton mentagrophytes | NCPF 0113 | 2000 |

| Epidermophyton floccosum | NCPF 0361 | 1000 |

| Microsporum canis | NCPF 0114 | 4000 |

| Microsporum gypseum | NCPF 0490 | 2000 |

| Trichophyton tonsurans | NCPF 0116 | 2000 |

| Trichophyton violaceum | NCPF 0487 | 1000 |

Data sourced from Mercer et al., 2019.

Table 2: Minimum Inhibitory Concentrations (MIC) of Terbinafine against Dermatophytes

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | 0.004 - >16 | 0.03 | 0.25 |

| Trichophyton mentagrophytes/interdigitale | 0.008 - >16 | 0.03 | 1 |

| Trichophyton indotineae | 0.03 - >16 | 0.5 | >16 |

Data compiled from multiple sources.[9][10]

Table 3: Time-Kill Kinetics of NP213 against Trichophyton rubrum NCPF 0118

| Time (hours) | Log₁₀ CFU/mL Reduction (Spores) | Log₁₀ CFU/mL Reduction (Hyphae) |

| 0 | 0 | 0 |

| 1 | 1.5 | 1.8 |

| 2 | 2.5 | 2.9 |

| 3 | >3.0 | >3.0 |

| 4 | >3.0 | >3.0 |

Data represents a >3-log (99.9%) kill of both spores and hyphae within 3 to 4 hours with 1,000 mg/liter NP213.[3]

Table 4: Inhibitory Activity of Terbinafine against Squalene Epoxidase

| Enzyme Source | Inhibition Constant (Ki) |

| Candida albicans | 30 nM |

| Rat Liver | 77 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Modified Antimicrobial Susceptibility Testing (AST) for NP213

This protocol is adapted from Mercer et al. (2019) to be more physiologically relevant for dermatophytes.

-

Preparation of Keratin Medium:

-

Sterilized human nail clippings are finely powdered.

-

A 0.5% (w/v) suspension of the nail powder is prepared in 10 mM sodium phosphate buffer (pH 7.0).

-

-

Inoculum Preparation:

-

Dermatophyte cultures are grown on Sabouraud Dextrose Agar (SDA) plates.

-

Conidia are harvested and suspended in sterile saline to a concentration of 1-5 x 10⁶ CFU/mL.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microtiter plate.

-

Serial dilutions of NP213 are prepared in the keratin medium.

-

The fungal inoculum is added to each well.

-

The plate is incubated at 30°C for up to 7 days.

-

-

MIC Determination:

-

Due to the turbidity of the keratin medium, fungal growth is assessed using a metabolic indicator like AlamarBlue.

-

AlamarBlue is added to each well, and after a further incubation period, fluorescence is measured.

-

The MIC is defined as the lowest concentration of NP213 that inhibits a significant change in fluorescence compared to the control.

-

Propidium Iodide (PI) Staining for Fungal Viability

This protocol details the assessment of membrane integrity in dermatophytes treated with NP213.

-

Fungal Treatment:

-

Trichophyton rubrum spores are incubated with a test concentration of NP213 for 18 hours at 30°C.

-

A control sample with no NP213 is run in parallel.

-

-

Staining:

-

After the incubation period, propidium iodide solution is added to the fungal suspension to a final concentration of 2 µg/mL.

-

The suspension is incubated for 15 minutes in the dark at room temperature.

-

-

Microscopy:

-

Aliquots of the stained suspension are mounted on a microscope slide.

-

Samples are observed using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm) at 400x magnification.

-

-

Analysis:

-

The number of red fluorescent (PI-positive, non-viable) and total cells are counted in several fields of view to determine the percentage of dead cells.

-

Transmission Electron Microscopy (TEM) of Dermatophytes

This protocol outlines the preparation of dermatophyte samples for ultrastructural analysis after treatment with antifungal agents.

-

Sample Treatment and Fixation:

-

Trichophyton rubrum is cultured and then treated with the antifungal agent (e.g., NP213) for a specified time.

-

The fungal cells are harvested and fixed, typically with 2.5% glutaraldehyde followed by 1% osmium tetroxide.

-

-

Dehydration and Embedding:

-

The fixed cells are dehydrated through a graded series of ethanol concentrations.

-

The dehydrated samples are then infiltrated with and embedded in a suitable resin (e.g., Epon).

-

-

Sectioning and Staining:

-

The resin blocks are trimmed, and ultrathin sections (70-90 nm) are cut using an ultramicrotome.

-

The sections are mounted on copper grids and stained with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.

-

-

Imaging:

-

The stained grids are examined using a transmission electron microscope to visualize the ultrastructural changes in the fungal cells.

-

Squalene Epoxidase Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of compounds like terbinafine on squalene epoxidase.

-

Enzyme Preparation:

-

Microsomes containing squalene epoxidase are isolated from dermatophyte cultures.

-

-

Assay Reaction:

-

The reaction mixture contains the microsomal preparation, a buffer system, NADPH as a cofactor, and radiolabeled squalene as the substrate.

-

Varying concentrations of terbinafine are added to the reaction mixtures.

-

The reaction is initiated and incubated at an optimal temperature (e.g., 30°C).

-

-

Product Analysis:

-

The reaction is stopped, and the lipids are extracted.

-

The extracted lipids (squalene and 2,3-oxidosqualene) are separated using thin-layer chromatography (TLC).

-

-

Data Analysis:

-

The radioactivity in the squalene and 2,3-oxidosqualene spots on the TLC plate is quantified.

-

The percentage of inhibition of squalene epoxidase activity is calculated for each terbinafine concentration.

-

The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki) are determined from the dose-response curve.

-

Conclusion

NP213 and terbinafine represent two distinct and effective strategies for combating dermatophyte infections. NP213's rapid, membrane-disrupting mechanism offers a novel approach that may be less susceptible to the resistance mechanisms that can affect enzyme-targeting drugs. Terbinafine's specific inhibition of squalene epoxidase remains a highly effective and well-established treatment modality. A thorough understanding of their respective mechanisms of action, as detailed in this guide, is crucial for the continued development of improved antifungal therapies and for designing effective strategies to overcome the challenges of drug resistance in the management of dermatophytosis.

References

- 1. Update on terbinafine with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of dermatophyte viability for evaluation of antifungal effect by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antifungal activity of naftifine hydrochloride against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin and Technical Profile of NP213: A Novel Antifungal Peptide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Aberdeen, Scotland - NP213, also known as Novexatin®, is a novel, synthetic cyclic antimicrobial peptide that has emerged as a promising candidate for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3] Developed by NovaBiotics Ltd, a clinical-stage biotechnology company, NP213's origin is rooted in the mimicry of the host's innate immune system, specifically leveraging the fungicidal properties of host defense peptides (HDPs).[1][2][3] This technical guide provides a comprehensive overview of the origin, design rationale, mechanism of action, and key experimental data related to NP213.

Genesis of NP213: A Bio-inspired Approach

The development of NP213 was driven by the need for a more effective and safer topical treatment for onychomycosis. Existing therapies often face challenges with efficacy and potential side effects. NovaBiotics adopted a bio-inspired strategy, turning to the body's own defense mechanisms as a template for a new therapeutic agent.

Host Defense Peptides as a Design Template

NP213 was designed using HDPs as a blueprint.[1][2][3] HDPs are essential components of the innate immune response and are naturally present in skin and nails, playing a crucial role in maintaining healthy tissue and defending against pathogens.[4][5][6] These peptides are typically cationic and amphipathic, allowing them to selectively target and disrupt microbial membranes. By emulating the properties of these natural defense molecules, NovaBiotics aimed to create a therapeutic with a high degree of specificity for fungal pathogens and a low propensity for inducing resistance.[7]

Rationale for a Cyclic Hepta-Arginine Structure

NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, represented as cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg] or cyclo[R₇]. The choice of this specific structure is based on several key considerations:

-

Cationic Nature : The high density of arginine residues provides a strong positive charge (+7), which is critical for the initial electrostatic interaction with the negatively charged fungal cell membrane.[8]

-

Cyclic Conformation : Cyclization enhances the peptide's stability and resistance to proteolytic degradation compared to its linear counterpart. This structural constraint also contributes to its potent bioactivity.[8]

-

Membrane Targeting : The poly-arginine structure is designed to effectively perturb and disrupt the fungal cytoplasmic membrane, leading to rapid cell death.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of NP213 from preclinical and clinical studies.

Preclinical Efficacy: Minimum Inhibitory Concentration (MIC)

| Fungal Species | Condition | MIC (µg/mL) |

| Trichophyton rubrum | RPMI 1640 medium | 1000 |

| Trichophyton rubrum | RPMI 1640 + 0.5% human nail keratin | 16-32 |

| Trichophyton rubrum | RPMI 1640 + 0.5% human skin keratin | 125 |

| Trichophyton rubrum | RPMI 1640 + 0.5% lamb's wool keratin | 250 |

Clinical Efficacy: Phase IIa Studies

| Study | Duration of Treatment | Primary Endpoint | Efficacy Outcome |

| Phase IIa Study 1 | 28 days (daily application) | Fungal culture negativity at day 180 | 43.3% of patients were culture-negative.[1][2][3] |

| Phase IIa Study 2 | 28 days (daily application) | Fungal culture negativity at day 360 | 56.5% of patients were culture-negative for dermatophytes.[1][2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments in the characterization of NP213.

Synthesis of NP213 (cyclo[R₇]) via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the on-resin cyclization approach for synthesizing a cyclic hepta-arginine peptide.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

DIPEA (N,N-Diisopropylethylamine)

-

20% Piperidine in DMF (N,N-Dimethylformamide)

-

DMF, DCM (Dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

-

HPLC purification system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Linear Peptide Assembly:

-

Couple the seven Fmoc-Arg(Pbf)-OH residues sequentially.

-

For each coupling cycle, activate the Fmoc-Arg(Pbf)-OH (4 equivalents) with a coupling reagent like HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

After each coupling, wash the resin with DMF and DCM.

-

Perform Fmoc deprotection before coupling the next amino acid.

-

-

On-Resin Cyclization:

-

After the linear peptide is assembled, deprotect the N-terminal Fmoc group.

-

Deprotect the side chain of the C-terminal amino acid if a side-chain anchoring strategy is used.

-

Perform head-to-tail cyclization using a coupling reagent such as PyBOP or HATU in the presence of a base like DIPEA in DMF. The reaction is typically carried out overnight at room temperature.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DMF and DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify it using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Fungal Membrane Disruption Assay using Propidium Iodide (PI)

This protocol describes the use of propidium iodide staining and flow cytometry to assess fungal membrane integrity after treatment with NP213.

Materials:

-

Fungal strain (e.g., Trichophyton rubrum)

-

Sabouraud Dextrose Broth (SDB)

-

Phosphate-Buffered Saline (PBS)

-

NP213 peptide

-

Propidium Iodide (PI) staining solution (1 mg/mL stock)

-

Flow cytometer

Procedure:

-

Fungal Culture Preparation:

-

Inoculate the fungal strain in SDB and incubate at 30°C until the mid-logarithmic growth phase is reached.

-

Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cells twice with sterile PBS and resuspend in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.

-

-

Peptide Treatment:

-

Aliquot the cell suspension into tubes.

-

Add NP213 to the cell suspensions at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

-

Include an untreated control (cells in PBS only) and a positive control for membrane disruption (e.g., heat-killed cells or cells treated with 70% ethanol).

-

Incubate the tubes at 30°C for a defined period (e.g., 1-4 hours).

-

-

Propidium Iodide Staining:

-

Add PI stock solution to each tube to a final concentration of 2 µg/mL.

-

Incubate the tubes in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Excite the cells with a 488 nm laser and collect the PI fluorescence emission in the appropriate channel (typically around 617 nm).

-

Gate on the fungal cell population based on forward and side scatter.

-

Quantify the percentage of PI-positive cells (cells with compromised membranes) in each sample. An increase in the percentage of PI-positive cells in the NP213-treated samples compared to the untreated control indicates membrane disruption.

-

Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M38-A2)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of NP213 against dermatophytes.

Materials:

-

Dermatophyte isolates (e.g., Trichophyton spp.)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

NP213 peptide stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Inoculum Preparation:

-

Grow the dermatophyte isolate on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of NP213 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted NP213.

-

Include a positive control well (fungal inoculum without NP213) and a negative control well (medium only).

-

Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the positive control well.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of NP213 that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.

-

The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes related to NP213.

Caption: Mechanism of action of NP213 against fungal cells.

Caption: Workflow for the solid-phase synthesis of NP213.

Caption: Workflow for MIC determination of NP213.

References

- 1. Host Defense Peptides as Templates for Antifungal Drug Development [mdpi.com]

- 2. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Host Defense Peptides as Templates for Antifungal Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response [frontiersin.org]

- 6. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NovaBiotics Highlights Advantages of Novel Immune-Based Approach to Combatting Fungal and Bacterial Infectious Diseases at Peptide Therapeutics Forum 2021 - Novabiotics [novabiotics.co.uk]

- 8. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preliminary Characterization of NP339, a Novel Polyarginine Peptide with Broad Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

NP213 Novexatin: A Technical Deep Dive into its Discovery and Development for Onychomycosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NP213, commercially known as Novexatin®, is a novel, peptide-based antifungal agent engineered for the topical treatment of onychomycosis, a common and persistent fungal nail infection.[1][2] Developed by Novabiotics Ltd, this first-in-class therapeutic candidate emerged from research into host defense peptides (HDPs), which are integral to the innate immune system.[3][4] NP213 is a water-soluble, cyclic fungicidal peptide that has demonstrated efficient penetration of the human nail plate.[3][5] Preclinical and clinical studies have highlighted its promising safety and efficacy profile, with no evidence of systemic absorption following topical application.[1][3] Notably, clinical trials have shown significant mycological cure rates with a remarkably short treatment duration of 28 days, a stark contrast to the extended regimens required for existing topical therapies.[1][5]

Discovery and Design

The development of NP213 was inspired by the body's natural defense mechanisms against pathogens.[3] Recognizing the limitations of existing onychomycosis treatments, researchers at Novabiotics turned to host defense peptides (HDPs) as a template for a new therapeutic agent.[5] HDPs are essential components of the innate immune response and are naturally present in skin and nails.[3]

NP213 is a synthetic, cyclic antimicrobial peptide.[3] It is a backbone-cyclized homopolymer composed of seven L-arginine residues, giving it a net positive charge of +7.[4] This rational drug design approach aimed to create a water-soluble molecule with the ability to effectively penetrate the dense keratin structure of the nail and exert a potent, localized antifungal effect.[5][6]

Mechanism of Action

NP213 exerts its antifungal effect through a rapid, fungicidal mechanism primarily targeting the fungal cytoplasmic membrane.[4][7] This mode of action is characteristic of many cationic HDPs.[7]

Key aspects of NP213's mechanism of action include:

-

Membrane Permeabilization: The positive charge of NP213 is crucial for its activity, facilitating its interaction with and subsequent disruption of the fungal cell membrane.[4] This leads to increased membrane permeability, as demonstrated by propidium iodide staining in Trichophyton rubrum, a common causative agent of onychomycosis.[7]

-

Rapid Fungicidal Activity: Time-kill studies have shown that NP213 achieves a 3-log reduction (99.9% kill) in fungal viability within 3-4 hours, significantly faster than conventional antifungal agents like terbinafine, which can take over 24 hours.[4]

-

Activity against Spores and Hyphae: Unlike some existing antifungals that show limited activity against fungal spores, NP213 is equally effective against both spores and hyphae of dermatophytes.[4]

The proposed mechanism of action is visualized in the signaling pathway diagram below.

References

- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile | Semantic Scholar [semanticscholar.org]

- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. NP-213 by Novabiotics for Onychomycosis (Tinea Unguium): Likelihood of Approval [pharmaceutical-technology.com]

- 7. journals.asm.org [journals.asm.org]

NP213 TFA: A Technical Guide to a Novel Synthetic Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213, in its trifluoroacetate (TFA) salt form, is a novel, first-in-class synthetic cyclic antimicrobial peptide (AMP) engineered for potent antifungal activity.[1][2][3] Developed from host defense peptides, NP213 exhibits a rapid and fungicidal mechanism of action primarily by targeting and disrupting the fungal cytoplasmic membrane.[1][2][3][4] This technical guide provides a comprehensive overview of NP213 TFA, including its mechanism of action, antimicrobial spectrum, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

NP213 is a synthetic, water-soluble, cyclic peptide designed for the topical treatment of fungal infections, most notably onychomycosis (fungal nail infection).[2][5] Its design, inspired by naturally occurring host defense peptides, confers a high cationic charge, which is crucial for its interaction with the negatively charged fungal cell membrane.[3] The cyclic structure of NP213 enhances its stability and resistance to proteolytic degradation.

Mechanism of Action

The primary mechanism of action of NP213 is the rapid perturbation and disruption of the fungal cytoplasmic membrane.[1][2][3][4] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the fungal membrane. Upon binding, NP213 is thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[6] This direct lytic mechanism contributes to its rapid fungicidal activity.[3][5] There is currently no evidence to suggest that NP213 interacts with specific intracellular signaling pathways.

Quantitative Data

In Vitro Antimicrobial Activity

The in vitro antifungal activity of NP213 has been demonstrated against a range of clinically relevant fungi.

| Organism/Condition | Assay | Metric | Value | Reference |

| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with human nail keratin) | MIC | 16–32 mg/L | [1][4] |

| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with human skin keratin) | MIC | 125 mg/L | [1][4] |

| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with lamb's wool keratin) | MIC | 250 mg/L | [1][4] |

| 122 Clinically Relevant Yeast Isolates (Candida spp., Cryptococcus spp., Trichosporon spp.) | Broth Microdilution | Median MIC100 | 1-2 µg/mL | [1][4] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in a murine model of disseminated candidiasis have provided insights into the in vivo activity and pharmacokinetic profile of NP213.

| Parameter | Animal Model | Value | Reference |

| Tolerated Dose | Mice | 25 mg/kg | [1][4] |

| Half-life | Mice | ~4.5 hours | [1][4] |

Clinical Efficacy (Onychomycosis)

NP213 has undergone clinical evaluation for the topical treatment of onychomycosis.

| Clinical Trial Phase | Endpoint | Result | Treatment Duration | Follow-up | Reference |

| Phase IIa (Study 1) | Culture Negative | 43.3% of patients | 28 days (daily) | 180 days | [2][5] |

| Phase IIa (Study 2) | Culture Negative for Dermatophytes | 56.5% of patients | 28 days (daily) | 360 days | [2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of NP213.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is designed to determine the lowest concentration of NP213 that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640)

-

Fungal culture

-

Spectrophotometer or plate reader

Procedure:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the NP213 stock solution in the broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (no peptide) and a negative control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the specific fungal species being tested.

-

MIC Determination: The MIC is determined as the lowest concentration of NP213 at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of NP213 on mammalian cells using a colorimetric assay such as MTT or CCK-8.

Materials:

-

Mammalian cell line (e.g., HaCaT, HeLa)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cytotoxicity assay kit (e.g., MTT, CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Prepare serial dilutions of NP213 in cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Cell Viability Assessment: Add the cytotoxicity reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of NP213.

Murine Model of Disseminated Candidiasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of NP213 in a murine model of systemic Candida infection.

Materials:

-

Laboratory mice (e.g., BALB/c)

-

Candida albicans strain

-

This compound formulated for in vivo administration

-

Sterile saline

-

Immunosuppressive agent (e.g., cyclophosphamide), if required

Procedure:

-

Immunosuppression (Optional): To establish a robust infection, mice can be immunosuppressed prior to infection using an agent like cyclophosphamide.

-

Infection: Infect the mice via intravenous injection with a standardized inoculum of Candida albicans.

-

Treatment: Administer NP213 at various doses and schedules (e.g., intraperitoneally or intravenously) starting at a defined time point post-infection. Include a vehicle control group.

-

Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of illness.

-

Fungal Burden Determination: At the end of the study or at specific time points, euthanize the mice and harvest target organs (typically the kidneys). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and compare fungal burdens between treatment and control groups.

Conclusion

This compound is a promising synthetic antimicrobial peptide with potent and rapid fungicidal activity. Its primary mechanism of action, the disruption of the fungal cell membrane, makes it an attractive candidate for the development of novel antifungal therapies, particularly for topical applications where high local concentrations can be achieved. The data summarized in this guide provide a solid foundation for further research and development of this innovative peptide. Researchers are encouraged to utilize the provided experimental protocols to further elucidate the therapeutic potential of NP213.

References

- 1. abmole.com [abmole.com]

- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]

- 5. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]

The Architecture of Antifungal Defense: A Technical Guide to the Design of NP213 from Host Defense Peptide Templates

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213, also known as Novexatin®, is a novel, first-in-class antifungal peptide developed for the topical treatment of onychomycosis, a common and persistent fungal nail infection.[1] Its design is rooted in the fundamental principles of innate immunity, drawing inspiration from host defense peptides (HDPs), which are essential components of the body's natural defense against pathogens.[1][2] This technical guide provides an in-depth exploration of the design, mechanism of action, and experimental evaluation of NP213, offering valuable insights for researchers in the fields of antimicrobial drug development and peptide engineering.

NP213 is a synthetic, water-soluble, cyclic peptide composed of seven L-arginine residues.[3][4] This unique structure confers high cationicity and stability, enabling it to effectively penetrate the human nail and exert a potent, localized fungicidal effect.[1][2][3] Its primary mechanism of action involves the rapid disruption of the fungal cytoplasmic membrane, leading to cell death.[5][6][7]

Host Defense Peptide Templates: The Design Rationale of NP213

While specific parent HDPs used as direct templates for NP213 are not explicitly detailed in the available literature, the design rationale can be inferred from the well-established characteristics of HDPs and the final structure of NP213. HDPs are a diverse group of naturally occurring peptides characterized by their amphipathic nature and net positive charge, which are crucial for their interaction with and disruption of microbial membranes.

The design of NP213 as a cyclic poly-arginine peptide leverages several key features inspired by HDPs:

-

Cationicity: The seven arginine residues provide a high positive charge (+7), which is a hallmark of many HDPs. This strong positive charge facilitates the initial electrostatic interaction with the negatively charged components of the fungal cell membrane, such as phospholipids and teichoic acids. The importance of this positive charge to NP213's antifungal activity has been experimentally demonstrated.

-

Simplicity and Stability: The composition of only arginine residues simplifies synthesis and is thought to contribute to its stability. The cyclic structure provides significant resistance to proteolytic degradation by fungal proteases, a common challenge for linear peptides, ensuring the peptide remains active at the site of infection.[3]

-

Membrane Targeting: Like many HDPs, NP213's primary target is the cell membrane. The accumulation of the cationic peptide on the fungal membrane leads to perturbation and increased permeability, ultimately causing membrane lysis and cell death.[2][5][6][8] This direct physical mechanism of action is less likely to induce the development of resistance compared to drugs that target specific metabolic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for NP213, facilitating a clear comparison of its in vitro activity.

| Fungal Species | Medium/Keratin Source | MIC (mg/L) | MFC (mg/L) |

| Trichophyton rubrum NCPF0118 | RPMI 1640 | 1000 | >1000 |

| Trichophyton rubrum NCPF0118 | 1640 media + Human Nail Keratin | 16-32 | - |

| Trichophyton rubrum NCPF0118 | 1640 media + Human Skin Keratin | 125 | - |

| Trichophyton rubrum NCPF0118 | 1640 media + Lamb's Wool Keratin | 250 | - |

| Fungal Group | Number of Isolates | MIC Range (µg/mL) | Median MIC₁₀₀ (µg/mL) |

| Candida spp. | - | 0-8 | 1-2 |

| Cryptococcus spp. | - | 0-8 | 1-2 |

| Trichosporon spp. | - | 0-8 | 1-2 |

| All Yeast Isolates | 122 | - | 1-2 |

| Parameter | Value | Animal Model |

| Half-life | ~4.5 hours | Murine models of acute disseminated candidiasis |

| Tolerated Dose | 25 mg/kg | Mice |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of NP213 are provided below.

Antifungal Susceptibility Testing (MIC & MFC)

A modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi was employed.

1. Inoculum Preparation:

-

Fungal cultures are grown on potato dextrose agar (PDA) to induce sporulation.

-

Spores are harvested and suspended in a suitable buffer.

-

The spore suspension is adjusted to a final concentration of approximately 1 x 10³ Colony Forming Units (CFU)/mL.

2. Broth Microdilution Assay:

-

The assay is performed in 96-well microtiter plates.

-

NP213 is serially diluted in RPMI 1640 medium (or modified medium containing different keratin sources).

-

Each well is inoculated with the fungal spore suspension.

-

Plates are incubated aerobically at 30°C for 96 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of NP213 that shows 100% inhibition of fungal metabolic activity, assessed using a metabolic indicator like alamarBlue.

3. Minimum Fungicidal Concentration (MFC) Determination:

-

Following MIC determination, 100 µL of the culture from each well showing no visible growth is spread onto PDA plates.

-

Plates are incubated at 30°C for up to 7 days.

-

The MFC is defined as the lowest concentration of NP213 that results in no fungal growth on the agar plates.

Membrane Permeabilization Assay (Propidium Iodide Staining)

This assay assesses the ability of NP213 to disrupt the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).

1. Fungal Cell Preparation:

-

T. rubrum spores are prepared as described for the antifungal susceptibility testing.

2. Treatment with NP213:

-

Spores are exposed to varying concentrations of NP213 (e.g., 500-1000 µg/mL) for 18 hours at 30°C.

-

An untreated control sample is included.

3. Propidium Iodide Staining:

-

Following incubation with NP213, the fungal cells are exposed to propidium iodide for 15 minutes.

4. Microscopy and Analysis:

-

The cells are examined using fluorescence microscopy.

-

The number of PI-stained (red fluorescent) cells, indicating compromised membranes, is counted and compared to the total number of cells.

Synthesis and Purification of NP213

NP213 is synthesized as an acetate salt to approximately 95% purity using solid-phase peptide synthesis (SPPS).[4]

1. Peptide Synthesis:

-

The synthesis is performed on a solid support resin.

-

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is utilized for the protection of the alpha-amino group of the arginine monomers.

-

The seven L-arginine residues are sequentially coupled to form the linear peptide chain.

2. Cyclization:

-

The linear peptide is cyclized on the resin (on-resin cyclization) to form the backbone-cyclized structure.

3. Cleavage and Deprotection:

-

The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

4. Purification:

-

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

5. Final Product:

-

The purified NP213 is obtained as a lyophilized powder in its amorphous crystalline form.[4]

Visualizations

Logical Relationships in NP213 Design

Caption: Design rationale of NP213 from HDPs.

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination.

Signaling Pathway: NP213 Mechanism of Action

Caption: Mechanism of action of NP213.

References

- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Host Defense Peptides as Templates for Antifungal Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response [frontiersin.org]

- 4. Frontiers | Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Host Defense Peptides as Templates for Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. journals.asm.org [journals.asm.org]

In Vitro Antifungal Spectrum of NP213 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213, also known as Novexatin®, is a novel, first-in-class synthetic antimicrobial peptide (AMP) developed as a topical treatment for onychomycosis, a fungal infection of the nails.[1] As a cyclic peptide, NP213 is designed based on host defense peptides (HDPs), which are key components of the innate immune system.[1] Its primary mechanism of action involves the rapid disruption of the fungal cytoplasmic membrane, leading to cell death.[2][3] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of NP213 trifluoroacetate (TFA), detailing its activity against a range of fungal pathogens, the experimental protocols used for its evaluation, and a visualization of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Antifungal Activity of NP213 TFA

The in vitro antifungal activity of this compound has been evaluated against a variety of dermatophytes and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from these studies.

Table 1: MIC of NP213 Against Trichophyton rubrum in Different Media

| Fungal Strain | Medium | MIC (mg/L) |

| Trichophyton rubrum NCPF0118 | RPMI 1640 | 1000 |

| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.1% (w/v) human nail powder | 8 - 32 |

| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.25% (w/v) human nail powder | 8 - 32 |

| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.5% (w/v) human nail powder | 16 - 32 |

| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.75% (w/v) human nail powder | 8 - 32 |

| Trichophyton rubrum NCPF0118 | 1640 media with human skin keratin | 125 |

| Trichophyton rubrum NCPF0118 | 1640 media with lamb's wool keratin | 250 |

Table 2: In Vitro Activity of NP213 Against Dermatophytes

| Fungal Group | MIC Range (mg/L) | MFC Range (mg/L) |

| Dermatophytes | <100 - 4000 | 500 - 4000 |

Note: This represents a summary of activity against a broad range of dermatophytes as detailed in Mercer et al., 2019. A complete dataset for individual species is located in the supplemental material of the cited publication.

Table 3: In Vitro Activity of NP213 Against Yeasts

| Fungal Group | Number of Isolates | Median MIC100 (µg/mL) |

| Clinically relevant yeasts (including Candida spp., Cryptococcus spp., and Trichosporon spp.) | 122 | 1 - 2 |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

The determination of MIC values for NP213 against filamentous fungi was conducted following the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution.

-

Inoculum Preparation: Fungal cultures are grown on potato dextrose agar to promote sporulation. Spore suspensions are prepared and adjusted to a concentration of approximately 1 x 10^5 spores/mL.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI 1640 liquid medium.

-

Incubation: The microtiter plates containing the fungal inoculum and drug dilutions are incubated at 30°C for up to 7 days.

-

MIC Determination: The MIC is determined as the lowest concentration of NP213 that prevents any discernible growth.

Modified Antifungal Susceptibility Testing with Keratin

To better mimic the in vivo environment of the nail, a modified protocol was developed.

-

Medium Preparation: A protein-based test medium is prepared using 10 mM sodium phosphate buffer (pH 7.0) supplemented with powdered human nail material, human skin keratin, or sheep's wool keratin as the primary nutrient source.

-

Antifungal Susceptibility Assessment: Due to the turbidity of the keratin-based medium, fungal growth is assessed using a fluorescence-based metabolic activity indicator, such as alamarBlue.

-

MIC Determination: The MIC is defined as the lowest drug concentration that inhibits fungal metabolism, as indicated by the fluorescent dye.

Time-Kill Kinetics Assay

Time-kill studies were performed to assess the fungicidal activity of NP213.

-

Inoculum Preparation: Spore and hyphal suspensions of T. rubrum are prepared in RPMI 1640 liquid medium at a concentration of 0.5 x 10^5 to 1 x 10^5 cells/mL.

-

Drug Exposure: NP213 is added to the fungal suspensions at a specified concentration (e.g., 1000 mg/L).

-

Sampling and Plating: At various time points (e.g., 0, 1, 2, 3, 4, 6, and 24 hours), aliquots are removed, serially diluted, and plated on potato dextrose agar.

-

CFU Enumeration: The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the reduction in viable fungi over time. A >3-log (99.9%) reduction in CFU/mL is considered fungicidal. NP213 demonstrated a >3-log kill of both spores and hyphae of T. rubrum within 3 to 4 hours.[3]

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound against a fungal cell.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Workflow for determining the MIC of this compound.

References

- 1. A synthetic peptide mimic kills Candida albicans and synergistically prevents infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]

- 3. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NP213 TFA: Target Binding and Membrane Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 TFA is a novel, first-in-class synthetic antimicrobial peptide (AMP) currently under investigation as a topical treatment for onychomycosis, a fungal nail infection.[1][2][3] As a member of the AMP family, its primary mechanism of action involves the direct targeting and disruption of fungal cell membranes. This technical guide provides a comprehensive overview of the available data on this compound's target binding and its interaction with fungal membranes, intended to inform researchers, scientists, and professionals involved in drug development.

Target Binding and Affinity

The primary molecular target of this compound is the fungal cytoplasmic membrane.[1][4][5] Unlike many traditional antifungal agents that inhibit specific enzymes involved in cell wall or ergosterol biosynthesis, this compound directly interacts with the lipid components of the fungal membrane.

Quantitative Binding Data

The interaction between this compound and fungal membrane components has been quantified, highlighting the crucial role of the trifluoroacetate (TFA) counter-ion in enhancing this binding. Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of this compound for phosphatidylserine, a key anionic phospholipid present in fungal membranes.

| Compound | Ligand | Dissociation Constant (Kd) | Reference |

| This compound | Phosphatidylserine | 0.8 µM | [6] |

| NP213 (Chloride form) | Phosphatidylserine | 2.6 µM | [6] |

Table 1: Binding Affinity of this compound and its Chloride Form to Phosphatidylserine.

The data clearly indicates that the TFA salt form of NP213 possesses a significantly higher affinity for phosphatidylserine compared to its chloride counterpart, with a 3.2-fold increase in binding strength.[6] This enhanced affinity is attributed to the chaotropic properties of the TFA ion, which is believed to lower the activation energy required for the peptide to insert into the fungal membrane.[6]

Membrane Interaction and Disruption

This compound exerts its fungicidal effect through the perturbation and disruption of the fungal cytoplasmic membrane, leading to a loss of cellular integrity and subsequent cell death.[1][5][7] This mechanism is characteristic of many AMPs and is often described as a rapid, direct lytic process.

Mechanism of Membrane Disruption

The precise model of membrane disruption by this compound is believed to involve the formation of pores within the fungal membrane.[1] While the exact architecture of these pores (e.g., "barrel-stave" or "toroidal pore" model) has not been definitively elucidated for this compound, the outcome is a catastrophic loss of the membrane's barrier function. This leads to the leakage of essential intracellular components and an influx of extracellular substances, ultimately resulting in cell lysis.[1][4]

The initial interaction is thought to be electrostatic, with the cationic NP213 peptide being attracted to the negatively charged components of the fungal membrane, such as phosphatidylserine.[6] This is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of transmembrane pores.

Quantitative Data on Antifungal Activity

The efficacy of this compound against various fungal species has been quantified using Minimum Inhibitory Concentration (MIC) assays. These values demonstrate the concentration of the peptide required to inhibit the visible growth of a microorganism.

| Fungal Species | Medium/Condition | MIC Value | Reference |

| Trichophyton rubrum NCPF0118 | 1640 media with human nail keratin | 16-32 mg/L | [1][7] |

| Trichophyton rubrum NCPF0118 | 1640 media with human skin keratin | 125 mg/L | [1][7] |

| Trichophyton rubrum NCPF0118 | 1640 media with lamb's wool keratin | 250 mg/L | [1][7] |

| 122 clinical yeast isolates (including Candida spp., Cryptococcus spp., and Trichosporon spp.) | Not specified | Median MIC100 of 1-2 µg/mL | [1][7] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi.

Experimental Protocols

Detailed experimental protocols for the assays cited in the literature for this compound are not exhaustively described. However, based on the available information and standard methodologies for antimicrobial peptides, the following outlines can be provided.

Propidium Iodide (PI) Membrane Permeabilization Assay

This assay is used to assess the integrity of the fungal cell membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence. An increase in PI staining is indicative of membrane damage.

Protocol used for T. rubrum treated with NP213:

-

Fungal Spore Preparation: Trichophyton rubrum NCPF0118 spores are prepared and suspended in a suitable buffer.

-

Incubation with this compound: The fungal spores are exposed to varying concentrations of this compound (e.g., 500-1000 µg/mL) for a specified period (e.g., 18 hours) at 30°C.[1]

-

PI Staining: Propidium iodide is added to the samples to a final concentration of 2.0 µM and incubated for 15 minutes in the dark.

-

Microscopy: The cells are then examined by fluorescence microscopy. The total number of cells and the number of PI-stained (red fluorescent) cells are counted in multiple fields of view.

-

Data Analysis: The percentage of permeabilized cells is calculated for each this compound concentration and compared to an untreated control.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Generalized Protocol for Peptide-Liposome Interaction:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking the fungal membrane (e.g., containing phosphatidylserine).

-

Sample Preparation: Degas both the this compound solution and the liposome suspension. Load one of the components (e.g., this compound) into the ITC syringe and the other (e.g., liposome suspension) into the sample cell.

-

Titration: A series of small injections of the syringe solution into the sample cell is performed while the heat change is continuously monitored.

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of the reactants) is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound induces specific intracellular signaling pathways in fungal cells. Its mechanism of action appears to be primarily based on the direct physical disruption of the cell membrane, which is a rapid and energy-independent process. This is in contrast to antifungal agents that may trigger programmed cell death or other signaling cascades.

Conclusion

This compound is a promising antifungal peptide that acts through a mechanism of direct membrane disruption. Its enhanced binding to fungal membrane phospholipids, facilitated by the TFA counter-ion, leads to membrane permeabilization and subsequent cell death. The available quantitative data on its binding affinity and minimum inhibitory concentrations underscore its potent antifungal activity. While the precise molecular architecture of the membrane pores and the kinetics of their formation warrant further investigation, the current body of evidence strongly supports a mechanism of action that is rapid, direct, and independent of specific intracellular signaling pathways. This direct lytic mechanism may also reduce the likelihood of resistance development compared to traditional enzyme-inhibiting antifungals. Further research focusing on detailed biophysical characterization of the this compound-membrane interaction will provide deeper insights into its fungicidal activity and aid in the development of this novel therapeutic agent.

References

- 1. Structural insights into the interaction of antifungal peptides and ergosterol containing fungal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry of Be2+ with Phosphatidylserine Models Guides All-Atom Force Field Development for Lipid-Ion Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluctuations and the Rate-Limiting Step of Peptide-Induced Membrane Leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Efficacy of NP213 TFA Against Trichophyton rubrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of NP213 TFA, a novel synthetic antimicrobial peptide, against Trichophyton rubrum, the primary causative agent of onychomycosis and other dermatophytoses. This document outlines the mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound.

Introduction to this compound

This compound is a rapidly acting, first-in-class synthetic antimicrobial peptide (AMP) with potent antifungal activity.[1][2] It is a cyclic peptide designed based on host defense peptides, which are key components of the innate immune system.[3][4] Developed for the topical treatment of onychomycosis, this compound has demonstrated effective penetration of human nail and fungicidal activity against various dermatophytes, most notably Trichophyton rubrum.[3][4][5]

Mechanism of Action

The primary mechanism of action of this compound involves the direct targeting and disruption of the fungal cytoplasmic membrane.[1][2][6] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, fungal cell death.[1][5][6] This fungicidal activity is rapid, with studies showing significant kill of T. rubrum spores and hyphae within 3-4 hours of exposure. The positive charge of NP213 is crucial for its antifungal activity.

Transmission electron microscopy has revealed that exposure to NP213 causes a flattened appearance in hyphae, indicating a loss of cytoplasmic volume and internal turgor.[3] Furthermore, studies utilizing propidium iodide (PI) staining have confirmed that NP213 increases the permeability of T. rubrum cell membranes.[1]

Quantitative Efficacy Data

The in vitro efficacy of this compound against Trichophyton rubrum has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values are dependent on the specific culture conditions, particularly the source of keratin.

| Antifungal Agent | Test Strain | Culture Medium | Keratin Source | MIC (mg/L) |

| NP213 | T. rubrum NCPF0118 | RPMI 1640 | Human Nail Keratin | 16–32 |

| NP213 | T. rubrum NCPF0118 | RPMI 1640 | Human Skin Keratin | 125 |

| NP213 | T. rubrum NCPF0118 | RPMI 1640 | Lamb's Wool Keratin | 250 |

Data sourced from InvivoChem and MedchemExpress.[1][6]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is suitable for determining the MIC of this compound against Trichophyton rubrum.

4.1.1. Materials

-

Trichophyton rubrum isolate

-

Potato Dextrose Agar (PDA)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile 0.85% saline

-

Sterile, flat-bottom 96-well microtiter plates

-

Spectrophotometer

-

Incubator (28-35°C)

4.1.2. Inoculum Preparation

-

Culture T. rubrum on PDA plates at 28°C for 7-10 days to encourage conidia formation.

-

Harvest conidia by flooding the agar surface with sterile 0.85% saline and gently scraping the surface with a sterile loop or cell scraper.

-

Transfer the resulting suspension to a sterile tube.

-

Allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to achieve a transmittance of 68-82%.

-

Perform a 1:50 dilution of the adjusted inoculum suspension in RPMI 1640 medium to obtain the final inoculum concentration.

4.1.3. Drug Dilution

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium within the 96-well microtiter plates to achieve the desired final concentration range.

4.1.4. Inoculation and Incubation

-

Add 100 µL of the final T. rubrum inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility control).

-

Seal the plates and incubate at 28-35°C for 4-7 days.

4.1.5. MIC Determination

-

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth compared to the growth control.

Propidium Iodide (PI) Staining for Membrane Permeability

This protocol can be used to visualize the membrane-disrupting effects of this compound on Trichophyton rubrum.

4.2.1. Materials

-

Trichophyton rubrum spore suspension

-

This compound

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filters for PI (Excitation ~535 nm, Emission ~617 nm)

4.2.2. Procedure

-

Prepare a suspension of T. rubrum spores in a suitable buffer or culture medium.

-

Expose the fungal spores to different concentrations of this compound (e.g., 500-1000 µg/mL) for a specified duration (e.g., 18 hours) at 30°C.[1] Include a control sample without this compound.

-

After incubation, pellet the fungal cells by centrifugation and wash once with PBS to remove residual this compound.

-

Resuspend the cells in PBS.

-

Add PI staining solution to the cell suspension to a final concentration of approximately 2-5 µg/mL.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Mount a small volume of the stained cell suspension on a microscope slide with a coverslip.

-

Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence due to the intercalation of PI with their nucleic acids.

Clinical Relevance and Future Directions

This compound has shown promise in early-stage clinical trials for the treatment of onychomycosis. In two Phase IIa trials, daily application for 28 days resulted in a significant percentage of patients being culture-negative for dermatophytes at 180 and 360 days post-treatment.[4] These findings highlight the potential of this compound as a differentiated topical therapy for fungal nail infections.

Further research is warranted to fully elucidate the molecular interactions between this compound and the fungal cell membrane and to explore its efficacy against a broader range of clinically relevant fungi. The development of resistance to this compound should also be investigated.

Conclusion

This compound is a potent, rapidly acting fungicidal peptide with a clear mechanism of action against Trichophyton rubrum. Its efficacy, demonstrated through in vitro susceptibility testing and early clinical trials, positions it as a promising candidate for the topical treatment of onychomycosis. The detailed protocols provided in this guide offer a framework for further research and development of this novel antifungal agent.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. Table 3 from In vitro methods for antifungal susceptibility testing of Trichophyton spp. | Semantic Scholar [semanticscholar.org]

- 5. njccwei.com [njccwei.com]

- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of NP213 TFA Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213, also known as Novexatin®, is a novel, synthetic, cyclic antimicrobial peptide (AMP) with potent antifungal activity.[1][2][3] It is designed based on host defense peptides and is particularly effective against dermatophytes responsible for onychomycosis (fungal nail infection).[4][5][6] NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, giving it a net positive charge.[4][7] This technical guide focuses on the physicochemical properties of the trifluoroacetate (TFA) salt of NP213, a common form resulting from its synthesis and purification via high-performance liquid chromatography (HPLC).[8] Understanding these properties is critical for its formulation, delivery, and therapeutic application.

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical properties of NP213 TFA salt.

| Property | Value | Reference |

| Molecular Formula | C44H85F3N28O9 | [9][10] |

| Average Molecular Weight | 1207.32 Da | [9][10] |

| Monoisotopic Mass | 1206.67 Da | [9] |

| Purity (Typical) | >96% | [10] |

| Appearance | Lyophilized powder | [4] |

| Counterion | Trifluoroacetate (TFA) | [8] |

| Net Charge | +7 | [4] |

| Free Base Molecular Formula | C42H84N28O7 | [9] |

| Free Base Molecular Weight | 1093.3 Da | [9] |

Table 1: General Physicochemical Properties of this compound Salt

| Solvent System | Solubility | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | With ultrasonication | [10] |

| Water (H₂O) | 100 mg/mL | With ultrasonication | [10] |

| Phosphate-Buffered Saline (PBS) | 100 mg/mL | With ultrasonication | [1] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | - | [1] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | - | [1] |

Table 2: Solubility of this compound Salt

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC₉₀) | 1–2 µg/mL | C. albicans | [9] |

| Membrane Permeabilization | 93% at 4 µg/mL | - | [9] |

| In Vivo Half-Life (mice) | Approximately 4.5 hours | - | [1] |

Table 3: Biological Activity and Pharmacokinetic Profile of this compound Salt

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of NP213 is primarily achieved through Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis.[9][11]

Methodology:

-

Resin Preparation: The synthesis begins with the attachment of the first Fmoc-protected L-arginine residue to a solid support resin, typically a polystyrene-based resin.[9]

-

Amino Acid Coupling: Subsequent Fmoc-protected L-arginine residues are sequentially coupled. The coupling reaction is facilitated by activating agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like DIPEA (diisopropylethylamine).[9]

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a mild base, typically piperidine in dimethylformamide (DMF), to allow for the next coupling reaction.

-

Cyclization: Upon completion of the linear heptapeptide chain, on-resin cyclization is performed to form the backbone-cyclized structure.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, which typically includes trifluoroacetic acid (TFA).[12] This step results in the formation of the NP213 as a TFA salt.

-

Precipitation and Washing: The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, followed by washing to remove scavengers and byproducts.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound salt is purified to a high degree using preparative RP-HPLC.[4][9]

Methodology:

-

Sample Preparation: The crude lyophilized peptide is dissolved in a minimal volume of aqueous 0.1% TFA.[13] If solubility is an issue, 6M guanidine hydrochloride with 0.1% TFA can be used.[13]

-

Chromatographic System: A preparative C18 column is typically used.

-

Mobile Phases:

-

Gradient Elution: The peptide is eluted using a linear gradient of increasing Buffer B concentration. A shallow gradient is often employed for optimal resolution.

-

Detection: The column eluant is monitored at a wavelength of 220 nm.[13]

-

Fraction Collection: Fractions corresponding to the main peptide peak are collected.

-

Lyophilization: The purified fractions are combined and lyophilized to obtain the final this compound salt as a white, fluffy powder.

Purity and Identity Analysis

The purity and identity of the final product are confirmed using analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC:

-

Methodology: A small amount of the purified peptide (~1 mg/mL) is injected onto an analytical C18 column.[13] A standard gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile is used. Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[13]

Mass Spectrometry:

-

Methodology: The molecular weight of the purified peptide is verified using mass spectrometry, typically with electrospray ionization (ESI-MS).[9][13] This confirms the identity of the this compound salt by matching the observed mass to the calculated theoretical mass.[9]

Counterion Analysis and Exchange

While TFA is a common counterion from purification, it may be desirable to exchange it for a more pharmaceutically acceptable counterion like acetate or hydrochloride.[12]

Ion Chromatography:

-

Methodology: The content of trifluoroacetate and other anions can be accurately measured by ion chromatography.[9][13]

TFA/HCl Exchange Protocol:

-

Dissolve the peptide in 100 mM HCl.[13]

-

Let the solution stand at room temperature for one minute.[13]

-